molecular formula C25H28BrO2P B1588966 (6-Carboxyhexyl)triphenylphosphonium bromide CAS No. 50889-30-0

(6-Carboxyhexyl)triphenylphosphonium bromide

Cat. No. B1588966
CAS RN: 50889-30-0
M. Wt: 471.4 g/mol
InChI Key: IASRMNRQZIRYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Carboxyhexyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P . It belongs to the class of organic phosphine compounds . The compound’s structure consists of a triphenylphosphonium cation attached to a carboxyhexyl group, with a bromide anion as the counterion .


Synthesis Analysis

The synthesis of this compound involves the reaction between triphenylphosphine and 6-bromo-3H-1,3-benzothiazole-2-thione . The resulting product is then treated with sodium hydroxide to form the desired (6-Carboxyhexyl)triphenylphosphonium bromide .


Molecular Structure Analysis

The molecular structure of (6-Carboxyhexyl)triphenylphosphonium bromide comprises a central phosphorus atom bonded to three phenyl groups and the carboxyhexyl moiety. The bromide ion balances the charge. The compound’s 3D structure can be visualized using tools like ChemSpider .


Chemical Reactions Analysis

(6-Carboxyhexyl)triphenylphosphonium bromide can participate in various chemical reactions, including substitution reactions , where the bromide ion can be replaced by other nucleophiles. Additionally, it may undergo acid-base reactions due to the carboxylic acid group .


Physical And Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Scientific Research Applications

Photophysical Properties and Polymer Synthesis

  • (6-Carboxyhexyl)triphenylphosphonium bromide and related compounds are used in the synthesis of novel conjugated polyelectrolytes with phosphonium side groups. These polyelectrolytes exhibit solvatochromism and photoluminescence, indicating potential applications in materials science and photonic devices (Hladysh et al., 2016).

Synthesis of Stereo Selectivity Drugs

  • Derivatives of triphenylphosphonium bromide, such as ylide(4-carboxybutyl)triphenylphosphonium bromide, are employed in the synthesis of stereo selectivity drugs. These compounds are synthesized using triphenylphosphine and relevant acids, indicating their role in pharmaceutical chemistry (Li Fang-shi, 2008).

Quantum Chemistry and Corrosion Inhibition

  • Quantum chemical studies of organophosphorus compounds including methyl triphenylphosphonium bromide reveal their potential as corrosion inhibitors. Their properties suggest applications in materials science and industrial chemistry (Xia Mingzhu, 2002).

Mitochondrial pH Monitoring

  • A series of mitochondria-targeted α-aminophosphonates with alkyl chain-connected triphenylphosphonium bromide tails have been developed for mitochondrial pH determination via (31)P NMR spectroscopy. This indicates their use in biological and medical research for monitoring cellular environments (Culcasi et al., 2013).

Photovoltaic Applications

  • Functionalized poly(3-hexylthiophene)/TiO2 hybrids involving carboxystyryl end-functionalized polymers, derived from triphenylphosphonium bromide, show potential in photovoltaic applications. This suggests their role in the development of solar energy materials and devices (Boon et al., 2012).

Targeted Drug Delivery

  • Triphenylphosphonium has been conjugated to poly(amidoamine) dendrimers for targeted drug delivery to mitochondria. This research demonstrates the utility of triphenylphosphonium derivatives in nanomedicine and targeted therapy (Biswas et al., 2012).

Safety And Hazards

  • Disposal : Follow local regulations for disposal of chemical waste .

Future Directions

Research on (6-Carboxyhexyl)triphenylphosphonium bromide continues, exploring its applications in catalysis, bioconjugation, and materials science. Further investigations into its reactivity, stability, and potential therapeutic uses are warranted .

properties

IUPAC Name

6-carboxyhexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASRMNRQZIRYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452389
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Carboxyhexyl)triphenylphosphonium bromide

CAS RN

50889-30-0
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50889-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (6-carboxyhexyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 63.6 g. of 7-bromoheptanoic acid in 80 g. of triphenylphosphine, and 300 ml. of acetonitrile is refluxed for 68 hours. Then 200 ml. of acetonitrile is removed by distillation. After the remaining solution has cooled to room temperature, 300 ml. of benzene is added with stirring. After adding a seed crystal, the mixture is allowed to stand overnight. The solid which separated is collected by filtration giving 134.1 g. of the product as white prisms, melting point 185°-187°. A portion is recrystallized from methanol-ether affording white prisms, melting point 185°-187°. The infrared spectrum shows absorptions at 2850, 2570, 2480, 1710, 1585, 1485, 1235, 1200, 1185, 1160, 1115, 1000, 755, 725, and 695 cm.-1NMR peaks are observed at 1.2-1.9, 2.1-2.6, 3.3-4.0, and 7.7-8.0 δ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 6-bromohexanoic acid (18 mmol, 3.50 g) and triphenylphosphine (18 mmol, 4.71 g) in acetonitrile (18 mL) was refluxed for 18 h. The reaction mixture was then cooled down, the off-white solid formed filtered. Flash chromatography over silica gel (EtOAc then MeOH) afforded the product as a white solid (1.08 g, 86%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Carboxyhexyl)triphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
(6-Carboxyhexyl)triphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
(6-Carboxyhexyl)triphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
(6-Carboxyhexyl)triphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
(6-Carboxyhexyl)triphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
(6-Carboxyhexyl)triphenylphosphonium bromide

Citations

For This Compound
11
Citations
NM Carballeira, C Cruz, A Sostre - Journal of natural products, 1996 - ACS Publications
The phospholipid fatty acid composition of Holothuria mexicana was investigated, and the novel 7-methyl-6-octadecenoic acid was identified. Structural characterization was …
Number of citations: 32 pubs.acs.org
NM Carballeira, H Cruz, CA Hill… - Journal of natural …, 2001 - ACS Publications
The novel fatty acids 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid were identified for the first time in nature in the mollusk Siphonaria denticulata from …
Number of citations: 24 pubs.acs.org
K Takeuchi, AM Happ, DE Mais, N Layman… - Bioorganic & medicinal …, 1994 - Elsevier
A series of arylsulfonamido-substituted ω-phenyl-(ω-(3-pyridyl)alkenoic acids were synthesized and evaluated in vitro for their ability to act as both a thromboxane A 2 receptor …
Number of citations: 12 www.sciencedirect.com
NM Carballeira - Studies in Natural Products Chemistry, 2002 - Elsevier
Recent developments in the total synthesis of bioactive marine fatty acids are described. For the purpose of this review marine fatty acids have been divided into three main groups, …
Number of citations: 1 www.sciencedirect.com
L Testai, S Sestito, A Martelli, E Gorica, L Flori… - Bioorganic …, 2021 - Elsevier
Mitochondria play a key role for deciding fate of cells and thus are considered an attractive target for pharmacological interventions focused on containment of myocardial ischemia/…
Number of citations: 10 www.sciencedirect.com
D Chavarria, A Borges, S Benfeito, L Sequeira… - Journal of Advanced …, 2023 - Elsevier
Introduction The infections by multidrug-resistant bacteria are a growing threat to human health, and the efficacy of the available antibiotics is gradually decreasing. As such, new …
Number of citations: 3 www.sciencedirect.com
GL Bundy, DR Morton, DC Peterson… - Journal of medicinal …, 1983 - ACS Publications
Several prostaglandin D (PGD) analogues have been synthesized, incorporating the following variations:(a) varying degrees of side-chain unsaturation,(b) C-9 hydroxy removed or in …
Number of citations: 80 pubs.acs.org
HH Mustafa, RT Hameed, G Nuaman, ATH Mahmood - 2009 - researchgate.net
In this study novel unsaturated compounds could be prepared with the required skip-conjugated (Z, Z)-double bonds configuration using a traditional Wittig reaction. This reaction …
Number of citations: 2 www.researchgate.net
R Soyka, BD Guth, HM Weisenberger… - Journal of medicinal …, 1999 - ACS Publications
… The preparation was performed using the same protocol as for compound 12 starting from 54 and 6-carboxyhexyl-triphenylphosphonium bromide; yield 69%, mp 149−151 C: 1 H NMR (…
Number of citations: 50 pubs.acs.org
EH Huws - 2012 - search.proquest.com
New methods were developed to produce thiolated analogues of Mycobacteria components. Thiolated tuberculostearic acid,(S)-18-mercapto-l 0-methyloctadecanoic acid, was firstly …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.